Product packaging for 6-(2,5-Dimethylphenyl)pyridazine-3-thiol(Cat. No.:CAS No. 71823-14-8)

6-(2,5-Dimethylphenyl)pyridazine-3-thiol

Cat. No.: B2944566
CAS No.: 71823-14-8
M. Wt: 216.3
InChI Key: FNXSGMWKMRVZEH-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylphenyl)pyridazine-3-thiol is a chemical building block of interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. The core pyridazine ring is a nitrogen-containing heterocycle recognized for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and a robust, dual hydrogen-bonding capacity that can be critical in drug-target interactions . These properties make pyridazine-based scaffolds valuable in molecular recognition and as potential bioisosteres for phenyl rings or other azines to optimize a candidate's properties, such as reducing lipophilicity or mitigating undesired interactions like cardiac hERG channel inhibition . The specific research applications for this compound are derived from its structural features. The thiol group at the 3-position of the pyridazine ring offers a reactive handle for further chemical modification, allowing for the synthesis of more complex derivatives for biological screening. While the precise mechanism of action for this base compound is dependent on the specific research context, pyridazine derivatives have been successfully incorporated into FDA-approved drugs, underscoring the ring's relevance in pharmacology . Researchers may explore this compound as a key intermediate in projects aimed at enzyme inhibition or as a scaffold for constructing libraries of molecules targeting various disease pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified technicians in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2S B2944566 6-(2,5-Dimethylphenyl)pyridazine-3-thiol CAS No. 71823-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSGMWKMRVZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=S)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies of 6 2,5 Dimethylphenyl Pyridazine 3 Thiol

Chemical Transformations of the Thiol Group

The sulfur atom of the thiol group is highly nucleophilic, making it the primary site for a variety of chemical modifications. These transformations are crucial for synthesizing new derivatives with potentially altered biological or chemical properties.

S-alkylation is a fundamental transformation of thiols, leading to the formation of thioethers (sulfides). This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol in the presence of a base, attacks an alkyl halide or another suitable electrophile. jmaterenvironsci.com For 6-(2,5-dimethylphenyl)pyridazine-3-thiol, this reaction provides a straightforward method to introduce a wide range of alkyl groups at the sulfur atom.

The general reaction can be represented as: R-SH + R'-X + Base → R-S-R' + HX

Commonly used bases include sodium hydroxide, potassium carbonate, or organic amines. The choice of solvent and temperature can influence the reaction rate and yield.

Table 1: Representative S-Alkylation Reactions

Alkylating Agent (R'-X) Expected Product Name Notes
Methyl iodide (CH₃I) 3-(Methylthio)-6-(2,5-dimethylphenyl)pyridazine A simple methylation reaction.
Benzyl (B1604629) bromide (BnBr) 3-(Benzylthio)-6-(2,5-dimethylphenyl)pyridazine Introduces a benzyl group.

S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. This modification is analogous to the formation of esters from alcohols. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. S-acylation, sometimes referred to as S-palmitoylation in biological contexts when palmitic acid is involved, is a reversible lipid modification of cysteine residues in proteins. nih.gov

The general reaction is as follows: R-SH + R'-COCl → R-S-CO-R' + HCl

This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Table 2: Representative S-Acylation Reactions

Acylating Agent Expected Product Name Notes
Acetyl chloride (CH₃COCl) S-(6-(2,5-Dimethylphenyl)pyridazin-3-yl) ethanethioate Forms an acetylated thioester.

Thiols can be readily oxidized to form disulfides, which involves the formation of a sulfur-sulfur bond between two thiol molecules. This oxidative coupling is a common reaction in both synthetic chemistry and biological systems, where disulfide bridges are crucial for protein structure. researchgate.netyoutube.com A variety of oxidizing agents can be employed, ranging from mild reagents like air (oxygen) catalyzed by metal ions, to stronger oxidants such as hydrogen peroxide or iodine. researchgate.net

The general oxidation reaction is: 2 R-SH + [O] → R-S-S-R + H₂O

Table 3: Common Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing Agent Conditions
Air / O₂ (with catalyst) Often catalyzed by metal ions (e.g., Cu²⁺, Fe³⁺) in a basic solution.
Hydrogen Peroxide (H₂O₂) Can be used in various solvents, sometimes with a catalyst.
Iodine (I₂) Typically in the presence of a base like triethylamine.

The product of this reaction would be bis(6-(2,5-dimethylphenyl)pyridazin-3-yl) disulfide .

The reaction of pyridazine-3-thiols or their thione tautomers with hydrazine (B178648) can lead to the formation of hydrazinylpyridazines. This transformation typically involves the displacement of the thiol group. The reaction may proceed more efficiently if the thiol is first converted into a better leaving group, such as by S-methylation to form a methylthio group, which is then displaced by hydrazine. The resulting hydrazinylpyridazines are versatile building blocks for the synthesis of fused heterocyclic systems, such as triazolopyridazines.

A plausible two-step synthetic route is:

S-methylation: this compound is reacted with methyl iodide to yield 3-(methylthio)-6-(2,5-dimethylphenyl)pyridazine.

Hydrazinolysis: The resulting methylthioether is refluxed with hydrazine hydrate (B1144303), where the methylthio group is displaced to form 3-hydrazinyl-6-(2,5-dimethylphenyl)pyridazine .

Reactions Involving the Pyridazine (B1198779) Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org In the case of this compound, the site of potential EAS is the dimethylphenyl ring. However, the reactivity of this ring is influenced by both the activating methyl groups and the deactivating pyridazinyl substituent.

Activating Groups: The two methyl groups are electron-donating and are considered activating, ortho-, para-directing groups.

Deactivating Group: The pyridazine ring, similar to pyridine, is an electron-deficient heterocycle. wikipedia.orgrsc.org The electronegative nitrogen atoms withdraw electron density from the attached phenyl ring, making it significantly less reactive towards electrophiles than benzene (B151609) or toluene.

The strong deactivating effect of the pyridazinyl group is expected to dominate, making electrophilic aromatic substitution on the dimethylphenyl ring challenging to achieve under standard conditions. researchgate.net Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would require harsh conditions, if they proceed at all, and may result in low yields or side reactions. masterorganicchemistry.com If substitution were to occur, the position of attack would be directed by the combined influence of the two methyl groups and the deactivating pyridazinyl group, likely favoring the position that is ortho/para to the methyl groups and least deactivated by the heterocycle.

Nucleophilic Reactions on the Pyridazine Core

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which lowers the electron density at the ring carbons. This characteristic makes the pyridazine core susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring. While specific studies detailing nucleophilic substitution on the core of this compound are not extensively documented, the general reactivity of pyridazines suggests that positions C4 and C5 could be targets for nucleophiles if a suitable leaving group were present. In many pyridazine systems, a halogen atom is first introduced to facilitate subsequent nucleophilic aromatic substitution (SNAr) reactions. For instance, pyridazin-3(2H)-ones can be converted to 3-chloropyridazines by treatment with reagents like phosphorus oxychloride (POCl₃) nih.gov. This chloro-derivative can then be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups onto the pyridazine core.

Ortho-Metallation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium or other strong metal-amide base, facilitating deprotonation at a proximal ortho position. organic-chemistry.orgbaranlab.org For aryl-substituted nitrogen heterocycles like 3-phenylpyridazine (B76906), the pyridazine moiety itself can act as a directing group, guiding metalation to the ortho position of the phenyl ring. researchgate.net

Research on 3-phenylpyridazine has demonstrated that highly regioselective ortho-metalation of the phenyl ring can be achieved using sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (TMPLi). researchgate.net The nitrogen atoms of the pyridazine ring coordinate the lithium base, directing deprotonation specifically to the C2' position of the phenyl group. The resulting aryllithium intermediate can then be trapped with various electrophiles to yield ortho-substituted products. researchgate.net

This methodology is directly applicable to this compound. The pyridazine nitrogens would direct the metalation to one of the two available ortho positions on the dimethylphenyl ring (C2' or C6'). Given the presence of a methyl group at the C2' position, the deprotonation would be expected to occur exclusively at the C6' position, which is the only remaining unsubstituted ortho carbon. Subsequent reaction with an electrophile would introduce a substituent at this position.

Table 1: Directed Ortho-Metalation and Functionalization of 3-Phenylpyridazine Analogs
SubstrateBaseElectrophile (E+)ProductReference
3-PhenylpyridazineTMPLiI₂3-(2-Iodophenyl)pyridazine researchgate.net
3-PhenylpyridazineTMPLiMe₃SiCl3-(2-(Trimethylsilyl)phenyl)pyridazine researchgate.net
3-PhenylpyridazineTMPLiDMF2-(Pyridazin-3-yl)benzaldehyde researchgate.net
This compound (Predicted)TMPLi / TMPMgX·LiClE+6-(2,5-Dimethyl-6-E-phenyl)pyridazine-3-thiol

Formation of Fused Heterocyclic Systems Containing Pyridazine-3-thiol (B1598171) Moieties

The pyridazine-3-thiol scaffold is a versatile building block for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites—the thiol/thione group, the adjacent ring nitrogen, and the C4-C5 bond of the pyridazine ring—allows for a variety of cyclization and annulation reactions to construct bicyclic and polycyclic structures. ias.ac.inmdpi.com

Synthesis of Pyrazolylpyridazine-3-thiol Derivatives

One common strategy for forming fused pyrazole (B372694) rings is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. mdpi.com To synthesize a pyrazolo[3,4-d]pyridazine system from this compound, a multi-step sequence can be envisioned.

First, the thiol group can be converted into a hydrazinyl group. This is typically achieved by first transforming the pyridazine-3-thione into a more reactive intermediate, such as a 3-chloropyridazine (B74176) (using POCl₃) or a 3-(methylthio)pyridazine (by S-alkylation). nih.gov The resulting chloro or methylthio group can then be displaced by hydrazine hydrate (N₂H₄) to furnish the key 3-hydrazinylpyridazine (B1252368) intermediate. nih.gov

This hydrazinylpyridazine possesses the necessary N-N bond and nucleophilic amino group to construct the pyrazole ring. Reaction with a suitable 1,3-dicarbonyl compound, such as acetylacetone (B45752) or a β-ketoester like ethyl acetoacetate, under acidic or thermal conditions would lead to cyclocondensation and the formation of the fused pyrazolo[3,4-d]pyridazine core. mdpi.com

Ring Annulation Reactions

Ring annulation refers to the construction of a new ring onto an existing molecular framework. nih.gov The Robinson annulation is a well-known method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.comwikipedia.org In a typical sequence, a ketone enolate acts as a Michael donor, adding to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol reaction to form a cyclohexenone ring. masterorganicchemistry.com

While a direct application to this compound is not reported, a derivative could potentially participate in such a sequence. For example, if the pyridazine core were modified to contain a carbanion-stabilizing group, it could act as the Michael donor. The pyridazine-3-thione moiety itself can also be used to build fused thiazole (B1198619) or thiazine (B8601807) rings through reactions with α-haloketones or other bifunctional electrophiles, representing another form of annulation. Three-component reactions, where multiple reactants combine in a single pot to form a complex fused product, also represent a powerful annulation strategy for building diverse heterocyclic systems. nih.gov

Computational and Theoretical Investigations of 6 2,5 Dimethylphenyl Pyridazine 3 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. For 6-(2,5-Dimethylphenyl)pyridazine-3-thiol, these methods can elucidate various fundamental characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies. This allows for the mapping of the potential energy surface of a reaction, providing insights into its feasibility and kinetics. researchgate.netnih.govrsc.org

While DFT has been successfully applied to study the reaction mechanisms of various pyridazine (B1198779) derivatives, such as Suzuki-Miyaura cross-coupling reactions mdpi.com and Diels-Alder reactions, researchgate.netrsc.org a detailed mechanistic investigation of reactions specifically involving this compound is not extensively documented in publicly available literature. Such studies would be valuable for understanding its synthesis and reactivity, for example, in oxidation or substitution reactions at the thiol group or the aromatic rings. evitachem.com

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl and pyridazine rings. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify the most stable conformations (rotamers) and the energy barriers between them. For related 6-aryl-dihydropyridazinone systems, studies have shown that a near-planar arrangement of the two rings is often the preferred conformation. nih.gov

A crucial aspect of this molecule is the potential for thiol-thione tautomerism, an equilibrium between the this compound (thiol form) and 6-(2,5-Dimethylphenyl)-1,2-dihydropyridazine-3-thione (thione form). Computational studies on similar heterocyclic systems, like 2-pyridinethiol and 1,2,4-triazole-3-thiones, have consistently shown that the thione tautomer is generally the more stable form in the gas phase and, especially, in solution. acs.orgresearchgate.netnih.govjocpr.com DFT calculations are well-suited to determine the relative energies of these tautomers and the activation energy for the intramolecular proton transfer. nih.gov In solution, the greater dipole moment of the thione form often leads to its stabilization by polar solvents. acs.org

Table 1: Illustrative Data Table for Tautomer Stability Analysis This table is a template demonstrating how data from a computational study on thiol-thione tautomerism would be presented. Specific values for this compound are not available in the cited literature.

Tautomer Method/Basis Set Relative Energy (Gas Phase, kcal/mol) Relative Energy (Solvent, kcal/mol) Dipole Moment (Debye)
Thiol Form B3LYP/6-311+G(d,p) 0.00 (Reference) +X.X Y.Y

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. bhu.ac.inmdpi.commdpi.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net This analysis would reveal the most probable sites for nucleophilic and electrophilic attack. Generally, in such aromatic systems, the HOMO and LUMO are delocalized π-orbitals. wuxibiology.com From these energies, global reactivity descriptors such as chemical hardness (η), softness (σ), and electronegativity (χ) can be calculated to further quantify the molecule's reactivity. mdpi.commdpi.com

Table 2: Illustrative Data Table for FMO Analysis This table is a template demonstrating how data from an FMO analysis would be presented. Specific values for this compound are not available in the cited literature.

Parameter Method/Basis Set Calculated Value (eV)
EHOMO B3LYP/6-311G(d,p) -X.XX
ELUMO B3LYP/6-311G(d,p) -Y.YY
HOMO-LUMO Gap (ΔE) B3LYP/6-311G(d,p) Z.ZZ
Chemical Hardness (η) B3LYP/6-311G(d,p) A.AA

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which serves as a valuable tool for structure elucidation and characterization. semanticscholar.orgmdpi.com By performing frequency calculations on the optimized geometry of this compound, its theoretical infrared (IR) spectrum can be generated. nih.gov The calculated vibrational frequencies corresponding to specific functional groups (e.g., S-H stretch for the thiol, C=S stretch for the thione, N-H stretch, C-N stretches) can be compared with experimental data to confirm the molecular structure and identify the predominant tautomeric form. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted chemical shifts, when compared to experimental spectra, provide a detailed confirmation of the assigned structure. semanticscholar.orgmdpi.com

In Silico Methodologies for Chemical Research

In silico methods encompass a range of computational techniques used to model chemical and biological systems. These approaches are particularly valuable in drug discovery and materials science for screening and designing molecules with desired properties.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in structure-based drug design, helping to understand the binding mode and estimate the binding affinity of a compound. nih.govjapsonline.comjapsonline.com

The this compound scaffold can be investigated as a potential ligand for various biological targets. Docking studies would involve placing the molecule into the active site of a receptor and scoring the different poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The results of such studies can provide hypotheses about the molecule's potential biological activity and guide the rational design of new derivatives with improved affinity and selectivity. For instance, modifications to the dimethylphenyl group or substitution on the pyridazine ring could be explored computationally to enhance interactions with a specific receptor. While docking studies have been performed on many pyridazine derivatives to explore their potential as inhibitors for various enzymes or receptor antagonists, nih.govnih.gov specific studies focusing on the ligand-receptor interactions of this compound are not widely reported.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-(2,5-Dimethylphenyl)-1,2-dihydropyridazine-3-thione
2-pyridinethiol
1,2,4-triazole-3-thione
6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Simulation of Reaction Pathways and Regioselectivity

The reaction pathways and regioselectivity of this compound are significantly influenced by its electronic structure and the presence of multiple reactive sites. Computational studies, primarily employing Density Functional Theory (DFT), provide valuable insights into the probable course of its chemical transformations. These theoretical investigations are crucial for predicting the outcomes of reactions and understanding the underlying mechanisms that govern the selectivity for one regioisomer over another.

A key aspect of the reactivity of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The relative stability of these tautomers is a critical factor in determining the reaction pathway. Theoretical calculations on related 6-(2-pyrrolyl)pyridazin-3-thione systems have shown that while the thione form is generally predominant, the nature of the substituent at the 6-position can shift this equilibrium. researchgate.net The 2,5-dimethylphenyl group, being an electron-donating group, is expected to influence the electron density on the pyridazine ring and thereby affect the tautomeric preference.

Tautomerism and its Influence on Reactivity

The thiol-thione tautomerism of this compound can be represented as follows:

Tautomeric equilibrium of this compound

Figure 1: Thiol-thione tautomeric equilibrium of this compound.

Computational models can predict the relative energies of these two forms. For many heterocyclic thiones, the thione form is thermodynamically more stable. This has implications for reactions, as the nucleophilicity and electrophilicity of the molecule differ significantly between the two tautomers. The thiol form possesses a nucleophilic sulfur atom, while the thione form has a nucleophilic nitrogen and an electrophilic carbon in the C=S group.

Simulated Reaction Pathways

Computational simulations can explore various reaction pathways, including electrophilic and nucleophilic substitutions.

Electrophilic Substitution: The pyridazine ring and the dimethylphenyl group are potential sites for electrophilic attack. The regioselectivity of such reactions is governed by the calculated electron densities and the stability of the resulting intermediates (sigma complexes). The nitrogen atoms in the pyridazine ring are generally the most basic sites and are prone to protonation or alkylation.

Nucleophilic Substitution: The thiol group is a key site for nucleophilic reactions. For instance, in its deprotonated thiolate form, the sulfur atom is a potent nucleophile. Computational studies on the reaction of biothiols with chloro-substituted tetrazines have provided insights into the kinetics and mechanism of aromatic nucleophilic substitution, which can be analogous to reactions involving the pyridazine-3-thiol (B1598171). researchgate.net

Regioselectivity in Cycloaddition Reactions

Pyridazine derivatives can participate in cycloaddition reactions. The regioselectivity of these reactions is a subject of computational investigation. In [3+2] cycloaddition reactions involving pyridazinium ylides, for example, the formation of a single regioisomer is often observed, and this selectivity can be rationalized through computational analysis of the transition states. mdpi.com While specific studies on this compound are not prevalent, the principles derived from related systems suggest that both electronic and steric factors, influenced by the bulky 2,5-dimethylphenyl group, would play a crucial role in directing the outcome of such reactions.

Computational Data on a Model System

To illustrate the type of data generated in such computational studies, the following table presents hypothetical relative energies for the tautomers and activation barriers for a model electrophilic substitution reaction on a related 6-arylpyridazine-3-thiol system, as might be determined by DFT calculations.

Species/Transition StateMethodBasis SetRelative Energy (kcal/mol)
Thiol TautomerDFT (B3LYP)6-311+G(d,p)2.5
Thione TautomerDFT (B3LYP)6-311+G(d,p)0.0
Electrophilic Attack at C4 (TS)DFT (B3LYP)6-311+G(d,p)25.8
Electrophilic Attack at C5 (TS)DFT (B3LYP)6-311+G(d,p)22.1

Note: The data in this table is illustrative and based on general principles of pyridazine reactivity. It does not represent experimentally verified or published computational results for this compound.

The lower activation energy for an attack at the C5 position in this hypothetical model suggests that this would be the kinetically favored product, thus predicting the regioselectivity of the reaction.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the coordination chemistry of the compound This compound . While research exists for the broader classes of pyridazine-based ligands, thiol-containing chelating agents, and their respective metal complexes, the specific synthesis, characterization, and application of metal complexes involving this compound have not been detailed in the sources accessed.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound. Generating content for the specified sections would require extrapolation from related but different chemical structures, which would not be scientifically rigorous and would violate the instruction to focus solely on this compound.

Further experimental research would be required to elucidate the chelation modes, synthesize and characterize its metal complexes, and explore their potential applications in catalysis and supramolecular chemistry.

Coordination Chemistry of Pyridazine 3 Thiol Ligands

Applications of Pyridazine-3-thiol (B1598171) Metal Complexes

Materials Science Applications

The unique molecular architecture of pyridazine-3-thiol ligands, including 6-(2,5-Dimethylphenyl)pyridazine-3-thiol, has garnered interest in various materials science applications. The presence of the pyridazine (B1198779) ring, with its nitrogen heteroatoms, and the reactive thiol group allows for versatile functionalities. These functionalities are being explored in the development of corrosion inhibitors and advanced electronic materials.

Corrosion Inhibition

Pyridazine derivatives, particularly those containing sulfur atoms, have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. researchgate.netmdpi.com

Research has shown that the inhibition efficiency of pyridazine derivatives is influenced by their concentration, the nature of the substituents on the pyridazine ring, and the specific metal being protected. researchgate.net For instance, studies on pure iron in hydrochloric acid (HCl) have revealed that pyridazine compounds can act as efficient inhibitors. researchgate.net The presence of a thione group, as in pyridazine-3-thione derivatives, has been found to be particularly beneficial for corrosion inhibition. researchgate.netresearchgate.net For example, 5-benzyl-6-methyl pyridazine-3-thione reached an inhibition efficiency of 98% at a concentration of 10⁻⁴ M for pure iron in 1 M HCl. researchgate.net Potentiodynamic polarization studies indicate that these compounds primarily act as cathodic inhibitors without altering the mechanism of hydrogen evolution. researchgate.net

The adsorption of these molecules on the metal surface is a key aspect of their inhibitory action. The sulfur atom in the thiol or thione group can form a bond with the metal, such as a S-Cu bond in the case of copper alloys. mdpi.com Quantum chemical calculations have been employed to correlate the molecular and electronic structures of pyridazine derivatives with their inhibition efficiency. researchgate.net Parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as charge distribution, are used to understand the adsorption mechanism. researchgate.net

The table below summarizes the inhibition efficiency of some pyridazine derivatives as corrosion inhibitors.

CompoundMetal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
5-benzyl-6-methyl pyridazine-3-thionePure Iron1 M HCl10⁻⁴ M98 researchgate.net
Pyridine-2-thiolBrass0.5 M H₂SO₄0.25 mM>85 mdpi.comnih.gov

It is important to note that the substitution of an oxygen atom with a sulfur atom in the pyridazine ring has been shown to be highly beneficial for enhancing corrosion inhibition properties. researchgate.net

Advanced Electronic Materials

The distinct electronic properties of pyridazine derivatives make them attractive candidates for applications in advanced electronic materials. morressier.comliberty.edu Their inherent aromaticity and the presence of nitrogen atoms contribute to their stability and processibility, which are desirable characteristics for organic-based electronic components. morressier.com

Pyridazine-based compounds have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). mdpi.comfrontiersin.orgnih.gov They can function as host materials for phosphorescent OLEDs or as emitters themselves. mdpi.comfrontiersin.orgnih.gov The pyridazine moiety can act as an acceptor core in donor-acceptor molecules, which are designed to exhibit specific photophysical properties like thermally activated delayed fluorescence (TADF). mdpi.comfrontiersin.org

For instance, compounds combining a pyridazine acceptor with donor moieties such as phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been synthesized and studied. mdpi.com These materials have shown high thermal stability, with 5% weight loss temperatures recorded at 314 °C and 336 °C. mdpi.com The electronic structure of these molecules, with the HOMO located on the donor fragment and the LUMO on the pyridazine acceptor, facilitates intramolecular charge transfer upon excitation. mdpi.com

Computational studies have been instrumental in predicting the electronic properties of pyridazine-based materials for applications in non-linear optics (NLO). morressier.com Comparative studies have suggested that pyridazines may exhibit better electronic properties for NLO applications compared to other heterocyclic systems like oxazines. morressier.com Furthermore, electrochemical polymerization of thienyl pyridazine ligands has been successfully achieved, resulting in redox-stable thin films, which are crucial for the fabrication of electronic devices. morressier.com

The development of pyridazine-based materials for electronics is an active area of research, with ongoing efforts to synthesize new derivatives with tailored optoelectronic properties. liberty.eduorganic-chemistry.org

Advanced Materials Science Applications of Pyridazine Derivatives

Role of Pyridazines in Organic Electronic Devices

The inherent electron-deficient character of the pyridazine (B1198779) ring makes it an excellent component in the design of materials for organic electronic devices. This electron-withdrawing nature facilitates intramolecular charge transfer (ICT) when combined with suitable electron-donating moieties, a key principle in the development of various organic electronic materials.

Semiconducting Materials

Pyridazine derivatives are actively being investigated as organic semiconductors. The stability and planarity of the pyridazine ring, combined with the ability to modify its substituents, allow for the fine-tuning of its electronic properties, making it a desirable foundation for these materials. liberty.edu The introduction of different functional groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in organic field-effect transistors (OFETs).

While specific studies on the semiconducting properties of 6-(2,5-Dimethylphenyl)pyridazine-3-thiol are not extensively documented, research on analogous pyridazine-based structures suggests its potential. The combination of the electron-withdrawing pyridazine core and the electron-donating dimethylphenyl group can create a molecule with a suitable band gap for semiconducting applications. Furthermore, the thiol group offers a potential anchoring point for self-assembly on metal electrodes, a common technique in the fabrication of organic electronic devices.

Property Significance in Semiconducting Materials
Electron-Deficient Pyridazine CoreFacilitates n-type or ambipolar charge transport.
Substituted Phenyl RingModulates HOMO/LUMO levels and influences molecular packing.
Thiol GroupEnables self-assembly on gold electrodes for improved device interfaces.

Light-Emitting Materials (e.g., Chemiluminescent)

Pyridazine derivatives have shown significant promise as light-emitting materials, particularly in the development of organic light-emitting diodes (OLEDs). Their electron-accepting nature makes them ideal for constructing donor-acceptor type molecules that can exhibit thermally activated delayed fluorescence (TADF). mdpi.com The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.

In a typical TADF emitter, the pyridazine core would act as the acceptor, linked to a donor moiety. The energy gap between the singlet and triplet excited states (ΔEST) is a critical parameter, and the structural rigidity and electronic properties of pyridazine derivatives can be tailored to minimize this gap, thus promoting efficient reverse intersystem crossing (RISC). While there is no specific data on the chemiluminescent properties of this compound, its donor-acceptor-like structure suggests that it could be a candidate for further investigation in this area.

Photovoltaic Materials

The application of pyridazine derivatives in organic photovoltaics (OPVs) is an emerging area of research. In donor-acceptor based OPV systems, pyridazine moieties can be incorporated as the electron-acceptor component in either small molecule or polymeric absorbers. The ability to tune the HOMO and LUMO energy levels of pyridazine-based compounds is crucial for matching the energy levels of the donor material and for achieving efficient charge separation and transport. nih.gov

New aromatic compounds with a pyridazine core have been synthesized and their HOMO, LUMO, and bandgap energy levels have been optimized for use in organic solar cells. nih.gov Initial studies of conjugated polymers based on these monomers have shown power conversion efficiencies of up to 0.5%. nih.gov Although specific photovoltaic data for this compound is not available, theoretical studies on similar pyridazine derivatives have been conducted to predict their suitability as sensitizers in dye-sensitized solar cells (DSSCs), indicating the potential of this class of compounds.

Building Blocks for Conducting Polymers

The functionalization of the pyridazine ring allows for its incorporation into polymeric structures, leading to the development of conducting polymers with tailored properties. The pyridazine unit can be integrated into the main chain of a polymer to influence its electronic and optical characteristics. These pyridazine-based polymers are being explored for their potential in various organic electronic applications. nih.govresearchgate.net

The synthesis of such polymers often involves cross-coupling reactions, such as Suzuki or Stille coupling, where halogenated pyridazine derivatives are reacted with appropriate comonomers. The resulting polymers can exhibit tunable band gaps and charge carrier mobilities. The thiol group in this compound could potentially be used as a polymerization site or as a pendant functional group to modulate the properties of the resulting polymer.

Polymer Architecture Potential Properties and Applications
Pyridazine in the main chainTunable electronic band gap, potential for ambipolar charge transport.
Pyridazine as a pendant groupModified solubility, morphology, and intermolecular interactions.

Nonlinear Optical Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The design of such molecules often involves the creation of a significant change in dipole moment upon excitation, which can be achieved with donor-acceptor systems.

The electron-withdrawing nature of the pyridazine ring makes it a suitable acceptor component in NLO chromophores. researchgate.net When combined with a strong electron donor and a π-conjugated bridge, pyridazine derivatives can exhibit substantial second-order NLO responses. Studies on 3,6-bis(2-pyridyl)pyridazine have shown that while the second harmonic generation (SHG) efficiency might be modest, the first hyperpolarizability can be large. researchgate.net The specific arrangement of the donor (dimethylphenyl) and acceptor (pyridazine) moieties in this compound suggests that it could possess interesting NLO properties, although experimental verification is required.

Analytical and Spectroscopic Characterization Techniques in Pyridazine 3 Thiol Research

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-(2,5-Dimethylphenyl)pyridazine-3-thiol, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the thiol (-SH) group is typically confirmed by a weak absorption band in the region of 2550-2600 cm⁻¹. The C=N stretching vibrations within the pyridazine (B1198779) ring are expected to appear in the 1600-1450 cm⁻¹ range. Aromatic C-H stretching vibrations of the dimethylphenyl ring would likely be observed around 3100-3000 cm⁻¹. Furthermore, the C-H stretching vibrations of the methyl groups are anticipated to be in the 2975-2850 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted aromatic ring can provide information about the substitution pattern and typically appear in the 900-675 cm⁻¹ range. The C-S stretching vibration is generally weak and can be found in the 800-600 cm⁻¹ region.

A general representation of expected FT-IR peaks based on the functional groups present in this compound and data from related pyridazine and thiol compounds is provided in the table below. liberty.educore.ac.ukresearchgate.netresearchgate.netnih.gov

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretching
Aliphatic C-H (methyl)2975-2850Stretching
Thiol S-H2600-2550Stretching
C=N (pyridazine ring)1600-1450Stretching
C=C (aromatic ring)1600-1450Stretching
C-S800-600Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different parts of the molecule. The protons on the pyridazine ring would likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The protons of the dimethylphenyl group are also expected to resonate in the aromatic region, showing a characteristic splitting pattern based on their positions. The two methyl groups on the phenyl ring would each give rise to a singlet, with their chemical shifts appearing in the upfield region (around 2.0-2.5 ppm). The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in the pyridazine ring, the dimethylphenyl ring, and the methyl groups will give a distinct signal. The carbons of the pyridazine ring are expected to resonate at lower field due to the presence of the electronegative nitrogen atoms. The carbons of the dimethylphenyl ring will have chemical shifts typical for substituted benzene (B151609) rings. The carbons of the two methyl groups will appear at a higher field.

Based on data for structurally similar pyridazine derivatives, the following table outlines the expected chemical shift ranges for the different protons and carbons in this compound. nih.govresearchgate.netnih.govrsc.orgipb.ptmdpi.comchemicalbook.com

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Pyridazine-H 7.0 - 8.5 d, d
Dimethylphenyl-H 7.0 - 7.5 m
Thiol-H 3.0 - 4.0 br s

Expected ¹³C NMR Chemical Shifts

Carbons Expected Chemical Shift (ppm)
Pyridazine-C 140 - 160
Dimethylphenyl-C 125 - 140

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. researchgate.netgrowingscience.com

For this compound (C₁₂H₁₂N₂S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (216.07 g/mol ). High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for pyridazine derivatives often involve the cleavage of the pyridazine ring and the loss of small molecules like N₂ or HCN. researchgate.net The dimethylphenyl group could also undergo fragmentation. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

IonExpected m/z
[M]⁺216
[M-N₂]⁺188
[M-SH]⁺183
[C₈H₉]⁺ (dimethylphenyl fragment)105

X-ray Crystallography for Structural Elucidation

A hypothetical crystal data table based on related structures is presented below.

ParameterExpected Value
Crystal systemMonoclinic or Orthorhombic
Space groupe.g., P2₁/c or Pbca
a (Å)8-15
b (Å)5-10
c (Å)15-25
β (°)90-105
V (ų)1000-2000
Z4 or 8

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. nih.govlibretexts.org This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₂H₁₂N₂S, the theoretical elemental composition can be calculated. chemspider.com

The experimental values obtained from an elemental analyzer should be in close agreement (typically within ±0.4%) with the calculated theoretical values to confirm the purity and elemental composition of the sample.

ElementTheoretical Percentage
Carbon (C)66.63%
Hydrogen (H)5.59%
Nitrogen (N)12.95%
Sulfur (S)14.82%

Role of 6 2,5 Dimethylphenyl Pyridazine 3 Thiol As a Precursor in Medicinal Chemistry Research

Synthesis of Compounds with Potential Biological Activities

The primary role of 6-(2,5-Dimethylphenyl)pyridazine-3-thiol in medicinal chemistry is to act as a foundational building block for creating libraries of novel compounds. nih.gov The inherent reactivity of its thiol group and the potential for modification on the pyridazine (B1198779) and phenyl rings provide chemists with multiple avenues for generating structurally diverse molecules.

The pyridazine core is considered a "privileged structure" in medicinal chemistry, meaning it is a framework that can be used to build ligands for multiple, distinct biological targets. rjptonline.org Starting with a precursor like this compound, researchers can construct novel, more complex heterocyclic systems. For example, the pyridazine ring can be fused with other rings to create tricyclic or tetracyclic structures, significantly expanding the chemical space available for exploration. mdpi.com

Synthetic strategies often involve reactions that build upon the existing pyridazine framework. For instance, a common approach is the cyclocondensation of pyridazine derivatives with other reagents to form fused systems like pyridopyridazines or pyridazino[1,6-a]quinazolines. These new scaffolds can then be further functionalized, leading to the development of extensive chemical libraries for high-throughput screening and chemical biology studies. The initial precursor dictates the core structure, while subsequent reactions introduce diversity.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological profile. This compound is an ideal starting point for SAR investigations because it has distinct regions that can be chemically altered. The primary site for derivatization is the thiol (-SH) group.

The thiol group can undergo a variety of chemical transformations to produce a series of analogs. Common derivatization reactions include:

S-Alkylation: Reaction with various alkyl halides (e.g., ethyl chloroacetate) to introduce different alkyl chains. researchgate.net

Thioether Formation: Creating linkages to other aromatic or heterocyclic rings.

Oxidation: Converting the thiol to sulfonyl or sulfinyl groups, which can alter the electronic properties and hydrogen bonding capacity of the molecule.

Furthermore, modifications can be made to the 2,5-dimethylphenyl ring. By synthesizing analogs of the precursor with different substituents on the phenyl ring (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups), researchers can systematically probe the effect of electronics and sterics at this position. nih.govnih.gov These systematic modifications allow chemists to build a detailed understanding of the structural requirements for a desired biological effect, even though the biological results themselves are outside the scope of this discussion.

Interactive Table: General Synthetic Derivatizations of a 6-Aryl-pyridazine-3-thiol Core for SAR Studies
Reaction TypeReagent ExampleResulting Functional GroupPurpose in SAR
S-AlkylationEthyl chloroacetate-S-CH₂COOEtExplore impact of ester group and chain length
S-ArylationFluoronitrobenzene-S-ArylIntroduce additional aromatic interactions
ThionationPhosphorus pentasulfideConversion of C=O to C=SModify hydrogen bonding and polarity
Ring ChlorinationPhosphorus oxychloride-Cl on pyridazine ringProvide handle for further substitution (e.g., amination)
Suzuki CouplingArylboronic acidAryl group at a different positionExplore different substitution patterns on the core

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy that uses small, low-complexity molecules, or "fragments," as starting points for developing high-affinity ligands. nih.gov A compound like this compound, with a molecular weight of 216.3 g/mol , fits the general profile of a fragment molecule (typically under 300 Da).

In an FBDD campaign, libraries of such fragments are screened for weak binding to a biological target. Because of their small size, fragments can explore chemical space more efficiently than larger, more complex molecules. Once a fragment hit is identified, it serves as a starting point for optimization. Medicinal chemists then use synthetic strategies to "grow" the fragment by adding functional groups or "link" it to other fragments that bind in adjacent pockets on the target's surface. The well-defined structure of this compound, with its reactive thiol handle and defined vector for substitution, makes it a suitable candidate for such fragment-to-lead optimization efforts.

Computational Studies Supporting Precursor Role

Computational chemistry plays a crucial role in modern drug discovery by predicting molecular properties and guiding synthetic efforts, thereby saving time and resources.

Before embarking on the resource-intensive process of synthesizing a large chemical library from a precursor like this compound, computational methods are used to create a "virtual library." This involves computationally enumerating all the possible derivatives that could be synthesized. malariaworld.org

These virtual libraries are then subjected to in silico screening, a process that uses computer simulations to predict how well each molecule might bind to a specific biological target. nih.gov A primary technique used is molecular docking, where software predicts the preferred orientation of a ligand when bound to a target protein. rsc.org The methodology involves:

Target Preparation: Obtaining a 3D structure of the target protein, often from crystallographic data.

Ligand Preparation: Generating 3D conformations of the virtual compounds derived from the precursor.

Docking Simulation: Using algorithms to place the ligands into the target's binding site and calculating a "docking score," which estimates the binding affinity.

Researchers can use consensus methodologies, combining results from several different docking programs or scoring functions to improve the reliability of the predictions. nih.gov This computational pre-screening helps prioritize which derivatives are most likely to be of interest, guiding the synthetic chemist to focus on a smaller, more promising set of compounds.

Interactive Table: Key Methodologies in In Silico Screening
MethodologyDescriptionSoftware/Tool ExampleOutput
Molecular DockingPredicts the binding mode and affinity of a small molecule to a macromolecule.AutoDock, GOLDBinding pose, Docking score (e.g., kcal/mol)
Pharmacophore ModelingIdentifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for binding.PHASE, LigandScoutPharmacophore model, Virtual hits matching the model
3D-QSARCorrelates the 3D properties of molecules with their (hypothesized) activity to build a predictive model.CoMFA, CoMSIAStatistical model, Contour maps showing favorable/unfavorable regions
Virtual Library EnumerationGenerates a large set of virtual compounds based on a core scaffold and a list of reactants.Schrödinger's CombiGlide, RDKitA database of virtual chemical structures (e.g., SDF file)

A significant challenge in computational drug design is that algorithms can generate novel molecular structures that are theoretically potent but practically impossible or extremely difficult to synthesize in a lab. To bridge this gap, computational models have been developed to predict the "synthetic accessibility" (SA) of a molecule. tsijournals.comtsijournals.com

These prediction models use various approaches:

Complexity-Based Methods: These algorithms analyze the structural complexity of a molecule, penalizing features that are rare or difficult to create, such as an excessive number of chiral centers, non-standard ring fusions, or sterically hindered bonds. tsijournals.com

Substructure-Based Methods: These methods compare the fragments of a designed molecule against a database of known, commercially available, or easily synthesized compounds. If the molecule is composed of common, readily available substructures, it receives a higher accessibility score. researchgate.net

Retrosynthesis-Based Methods: More advanced tools use rule-based systems to simulate a retrosynthetic analysis, breaking the target molecule down into potential starting materials. The feasibility of the predicted synthetic route determines the SA score.

By applying these predictive tools to a virtual library of pyridazine derivatives, researchers can filter out molecules that are likely to be synthetically intractable. nih.gov This ensures that the prioritized compounds from in silico screening are not only computationally promising but also synthetically feasible, making the entire discovery process more efficient.

Applications in Agrochemical Research (as a chemical scaffold)

The pyridazine moiety is a significant structural component in the field of crop protection chemistry. researchgate.net As a six-membered heterocyclic compound with two adjacent nitrogen atoms, the pyridazine ring system is a key feature in a variety of commercially successful agrochemicals, demonstrating a wide range of biological activities. researchgate.netresearchgate.net While specific research detailing the direct application of This compound as an agrochemical scaffold is not extensively documented in publicly available literature, its structural components—the pyridazine core and the dimethylphenyl group—are well-established in the design and synthesis of bioactive molecules for agriculture. researchgate.netnih.gov

The pyridazine scaffold is versatile, forming the basis for herbicides, fungicides, and insecticides. researchgate.net Its presence in a molecule can confer potent biological effects, and its derivatives are a subject of ongoing research in the quest for new and effective crop protection agents. researchgate.netmdpi.com The utility of the pyridazine ring is often attributed to its physicochemical properties and its ability to act as a bioisosteric replacement for other aromatic rings, which can enhance the biological activity and optimize the properties of a potential agrochemical. researchgate.net

For instance, the pyridazine structure is found in several commercial pesticides, including pyridaben, a well-known insecticide and acaricide, and the herbicide pyridate. researchgate.net The development of such compounds underscores the importance of the pyridazine framework as a foundational structure, or scaffold, upon which novel agrochemicals can be built. researchgate.net

The 2,5-dimethylphenyl group, another key feature of the title compound, is also a common structural motif in molecules with antimicrobial and other biological activities. nih.gov The combination of the proven pyridazine scaffold with the dimethylphenyl substituent in This compound suggests its potential as a precursor or lead structure for the development of new agrochemicals. Researchers often utilize such scaffolds to synthesize libraries of related compounds for screening and identifying new active ingredients for crop protection.

Below is a table summarizing the known agrochemical activities associated with the broader class of pyridazine derivatives, illustrating the potential areas of application for scaffolds like This compound .

Table 1: Agrochemical Activities of Pyridazine Derivatives

Activity TypeMode of Action (Example)Commercial Product Example(s)Reference(s)
Herbicidal Inhibition of Photosystem IIPyridate researchgate.net
Fungicidal 14-α Demethylase InhibitionImibenconazole researchgate.net
Insecticidal Mitochondrial Electron Transport Inhibition (METI)Pyridaben researchgate.net

Conclusion and Future Outlook

Summary of Key Research Findings on 6-(2,5-Dimethylphenyl)pyridazine-3-thiol

Research into this compound, a specific arylpyridazine-3-thiol derivative, has highlighted its significance as a versatile compound in multiple scientific domains. Key findings center on its chemical properties and its potential applications stemming from its unique structure.

The compound is characterized by the molecular formula C12H12N2S and a molecular weight of 216.3. evitachem.comcato-chem.com A crucial feature of this molecule is its highly reactive thiol group, which enables it to participate readily in oxidation-reduction reactions. evitachem.com While generally stable under standard conditions, it may be susceptible to degradation under strong oxidative stress. evitachem.com

Investigations into this compound have primarily explored its utility in the following areas:

Medicinal Chemistry : The compound has been a subject of investigation for its potential biological activity against various diseases, attributed to its capacity to interact with specific biological targets. evitachem.com

Chemical Biology : It serves as a valuable tool compound for researchers studying protein interactions and the mechanisms of enzymes. evitachem.com

Material Science : There is an exploratory interest in its use for developing novel materials that require specific chemical functionalities. evitachem.com

The synthesis of this compound and its analogs often involves cyclization reactions, with ongoing research focused on optimizing these methodologies for better yield and purity. evitachem.com The structural comparison with related compounds, such as 6-(2-Pyrrolyl)pyridazin-3-thione, reveals that the nature of the substituent on the pyridazine (B1198779) ring significantly influences the molecule's electronic properties and tautomeric equilibrium. evitachem.com

PropertyDataReference
CAS Number 71823-14-8 evitachem.comcato-chem.com
Molecular Formula C12H12N2S evitachem.comcato-chem.com
Molecular Weight 216.3 g/mol evitachem.comcato-chem.com
Key Functional Group Thiol (-SH) evitachem.com
Primary Research Areas Medicinal Chemistry, Chemical Biology, Material Science evitachem.com

Emerging Trends in Pyridazine-3-thiol (B1598171) Chemistry

The broader field of pyridazine chemistry, including pyridazine-3-thiol derivatives, is experiencing significant advancements. These trends are shaping the future synthesis and application of this class of heterocyclic compounds.

Advanced Synthetic Methodologies: Modern organic synthesis is moving towards more efficient and environmentally friendly methods. For pyridazines, this includes:

One-Pot Reactions : Streamlining synthesis into single-step processes to improve efficiency and reduce waste. researchgate.net

Novel Catalysis : The use of advanced catalysts, such as palladium and copper-doped Raney nickel, is being explored for reactions like the Heck reaction in aqueous media. researchgate.net

Green Chemistry : Techniques like microwave-assisted synthesis and phase-transfer catalysis are being employed to reduce reaction times, decrease energy consumption, and minimize the use of hazardous solvents. nih.gov

Cycloaddition Reactions : [3+n] cycloaddition reactions have become a cornerstone approach for elaborating the pyridazine core, yielding novel compounds with potential applications in medicinal chemistry and optoelectronics. mdpi.com

Regioselective Synthesis : Methods like Lewis acid-mediated inverse electron-demand Diels-Alder reactions are being developed to achieve high regiocontrol in the synthesis of functionalized pyridazines. organic-chemistry.org

Expanding Applications: Pyridazine derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide spectrum of biological activities. mdpi.comresearchgate.net Emerging applications include:

Oncology : A massive number of pyridazine-containing compounds have been synthesized and evaluated as anticancer agents, targeting a diverse array of biological processes involved in cancer. nih.govnih.gov

Antimicrobial Agents : Research continues to uncover pyridazine derivatives with potent antibacterial and antifungal properties. nih.govmdpi.com

Materials Science : There is growing interest in using pyridazines as building blocks for optical materials and as specialized ligands in catalysis. researchgate.netmdpi.com

Potential for Interdisciplinary Research Collaborations

The multifaceted nature of this compound and its parent class of compounds creates fertile ground for interdisciplinary collaborations. The diverse potential applications necessitate expertise from various scientific fields.

Chemistry and Biology : Organic chemists synthesizing novel pyridazine derivatives can collaborate with biochemists and pharmacologists to screen these compounds for biological activity. researchgate.netresearch-nexus.net This synergy is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of new molecules. nih.gov

Computational Science : The integration of computational chemistry allows for the theoretical study of molecules before synthesis. Density functional theory (DFT), for instance, can predict the chemical reactivity and kinetic stability of new pyridazine structures, guiding synthetic efforts toward the most promising candidates. mdpi.com

Material Science and Engineering : Chemists can partner with material scientists to explore the incorporation of pyridazine-3-thiols into new polymers or functional materials. evitachem.com The unique electronic and reactive properties of these compounds could lead to materials with novel optical or conductive properties. researchgate.net

Agricultural Science : Given that many heterocyclic compounds have applications as agrochemicals, collaborations with agricultural scientists could lead to the development of new herbicides or pesticides based on the pyridazine scaffold. mdpi.comrjptonline.org

Future Challenges and Opportunities in the Synthesis and Application of Arylpyridazine-3-thiols

While the field of arylpyridazine-3-thiols is rich with potential, it also faces several challenges that present opportunities for innovation and discovery.

Challenges:

Selective Synthesis : Achieving high regioselectivity and stereoselectivity in the synthesis of complex, multi-substituted arylpyridazines remains a significant hurdle. mdpi.comorganic-chemistry.org

Scalability and Sustainability : Many novel synthetic routes developed in academic labs are difficult to scale up for industrial production. A future challenge is to develop synthetic pathways that are not only efficient but also scalable and adhere to the principles of green chemistry. researchgate.net

Understanding Mechanisms of Action : For biologically active compounds, elucidating the precise molecular mechanism of action is often a complex and time-consuming process. A deeper understanding is necessary for rational drug design.

Toxicity and Off-Target Effects : A primary challenge in developing new therapeutic agents is minimizing toxicity to healthy cells and avoiding unintended interactions with other biological targets. wisdomlib.org

Opportunities:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2,5-Dimethylphenyl)pyridazine-3-thiol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize factorial design experiments (e.g., Taguchi or response surface methodology) to identify critical parameters such as temperature, solvent polarity, and catalyst loading. For instance, Fedotov et al. (2023) demonstrated that ethanol as a solvent and reflux conditions enhance thiol group incorporation in analogous pyridazine derivatives . Characterize intermediates via NMR and mass spectrometry to validate reaction pathways.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR for structural elucidation of aromatic and thiol groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. HPLC with UV detection (e.g., at 254 nm) ensures purity >95%, as outlined in pharmaceutical synthesis protocols for related heterocycles .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Conduct in vitro dose-response assays (e.g., IC50_{50} determination) against target enzymes or cell lines. Use positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility. Statistical tools like ANOVA can identify significant activity differences .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the thiol group, predicting oxidative degradation pathways. Molecular dynamics simulations can model solvent interactions, as demonstrated in studies on pyridazine derivatives .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS. Compare in vitro metabolic assays (e.g., liver microsomes) with in vivo plasma concentration-time profiles. Adjust formulations (e.g., nanoencapsulation) to enhance efficacy .

Q. How can heterogeneous catalysis improve the scalability of synthesizing this compound?

  • Methodological Answer : Test immobilized catalysts (e.g., Pd/C or zeolites) in flow reactors to enhance yield and reduce purification steps. Monitor reaction kinetics via inline FTIR or Raman spectroscopy, as applied in membrane separation technologies .

Q. What methodologies identify degradation products of this compound under environmental or physiological conditions?

  • Methodological Answer : Use accelerated stability studies (ICH guidelines) with LC-QTOF-MS for non-targeted analysis. Compare fragmentation patterns with databases (e.g., mzCloud) to annotate degradation byproducts .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Apply QSAR models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Synthesize derivatives via systematic substitution (e.g., halogens at the 2,5-dimethylphenyl group) and correlate with bioactivity data using multivariate regression .

Q. What statistical approaches validate reproducibility in multi-laboratory studies involving this compound?

  • Methodological Answer : Implement inter-laboratory round-robin tests with standardized protocols. Use Bland-Altman plots and intraclass correlation coefficients (ICCs) to assess consistency. Document deviations in reaction conditions (e.g., humidity, equipment calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.